4-(5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a triazole ring, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. One common synthetic route includes the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized by cyclization of catechol with dichloromethane under basic conditions.
Synthesis of Triazole Intermediate: The triazole ring is formed by reacting hydrazine with a suitable nitrile compound under acidic conditions.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes such as DNA replication and protein synthesis . This inhibition can result in cell cycle arrest and apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, such as 1,3-benzodioxole itself.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridine itself.
Uniqueness
The uniqueness of 4-(5-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C21H15ClN4O2S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
4-[5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H15ClN4O2S/c22-17-11-19-18(27-13-28-19)10-15(17)12-29-21-25-24-20(14-6-8-23-9-7-14)26(21)16-4-2-1-3-5-16/h1-11H,12-13H2 |
InChI Key |
XFAYKEJTXGXNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.